molecular formula C10H11FO4 B13890669 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

Cat. No.: B13890669
M. Wt: 214.19 g/mol
InChI Key: VAHHMUDJASRMMI-UHFFFAOYSA-N
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Description

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is a substituted benzoic acid derivative with a fluorine atom at position 6, a methoxymethoxy group (-OCH2OCH3) at position 2, and a methyl group (-CH3) at position 3 (Figure 1). The methoxymethoxy group is a bifunctional ether, offering both steric bulk and hydrolytic stability compared to simpler alkoxy substituents.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

6-fluoro-2-(methoxymethoxy)-3-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-4-7(11)8(10(12)13)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

VAHHMUDJASRMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)OCOC

Origin of Product

United States

Preparation Methods

Esterification and Protection Approach

One common approach involves starting from 6-fluoro-3-methyl-2-hydroxybenzoic acid or its ester derivatives, followed by protection of the hydroxyl group as the methoxymethoxy ether.

Step Reaction Reagents/Conditions Notes
1 Esterification of 6-fluoro-3-methyl-2-hydroxybenzoic acid Methanol, acid catalyst (e.g., H2SO4) Forms methyl ester intermediate
2 Protection of phenolic OH as methoxymethoxy ether Methoxymethyl chloride (MOMCl), base (e.g., triethylamine), solvent (e.g., dichloromethane) Converts OH to MOM ether
3 Hydrolysis of ester to carboxylic acid Aqueous base (NaOH), then acidification Regenerates carboxylic acid functionality

This sequence ensures selective protection of the hydroxyl group while maintaining the acid functionality intact after hydrolysis.

Direct Alkylation and Fluorination Methods

Alternative routes include direct fluorination of methoxymethoxy-protected methylbenzoic acid derivatives or regioselective methylation of fluorinated intermediates.

Step Reaction Reagents/Conditions Notes
1 Protection of 2-hydroxybenzoic acid derivative MOMCl, base, solvent Protects hydroxyl group
2 Electrophilic fluorination at position 6 Selectfluor or N-fluorobenzenesulfonimide (NFSI), solvent (e.g., acetonitrile), mild heating Introduces fluorine atom
3 Methylation at position 3 if required Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Introduces methyl substituent

Silver Salt Intermediate Route

A more specialized method involves formation of silver carboxylate intermediates to facilitate subsequent transformations.

Step Reaction Reagents/Conditions Notes
1 Formation of silver salt of 2-(methoxymethoxy)benzoic acid NaOH, AgNO3 in aqueous medium, 40 °C Forms ((2-methoxybenzoyl)oxy)silver intermediate
2 Further functionalization Various coupling or substitution reactions Enables selective transformations

This method is useful for facilitating coupling reactions or other modifications on the aromatic ring.

Representative Experimental Data

Preparation of 2-(Methoxymethoxy)benzoic Acid Derivatives

  • 2-(Methoxymethoxy)benzoic acid (starting material) was prepared by reacting 2-hydroxybenzoic acid with methoxymethyl chloride in the presence of triethylamine in dichloromethane.
  • The reaction was conducted at 0 °C to room temperature over several hours.
  • Purification was achieved by recrystallization or chromatography.

Esterification and Hydrolysis

  • Methyl esters were prepared by refluxing the acid with methanol and catalytic sulfuric acid for 4-6 hours.
  • Hydrolysis of methyl esters to the acid was performed by stirring with aqueous sodium hydroxide at room temperature, followed by acidification with dilute HCl.

NMR Characterization Data (Example)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
^1H NMR 6.77 - 7.20 Multiplet Aromatic protons
3.69 Singlet Methoxy protons (OCH3)
^13C NMR 170.5 Carbonyl carbon (COOH)
55.2 Methoxy carbon

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Esterification + MOM Protection 6-fluoro-3-methyl-2-hydroxybenzoic acid Methanol, H2SO4, MOMCl, Et3N Reflux, 0 °C to RT Straightforward, well-established Requires protection/deprotection steps
Direct Fluorination + Methylation 2-(methoxymethoxy)benzoic acid derivatives Selectfluor, MeI, K2CO3 Mild heating Regioselective, fewer steps Fluorination selectivity challenges
Silver Salt Intermediate 2-(methoxymethoxy)benzoic acid NaOH, AgNO3 40 °C aqueous Facilitates coupling reactions Requires handling of silver salts

Research Findings and Considerations

  • The methoxymethoxy protecting group is stable under a range of conditions but can be cleaved under acidic conditions, allowing for further functional group manipulations.
  • Fluorination at position 6 is typically achieved via electrophilic fluorination reagents such as Selectfluor or NFSI, which provide good regioselectivity.
  • Methylation at position 3 can be performed using standard alkylation reagents under basic conditions.
  • Silver salt intermediates offer unique reactivity profiles that can be exploited for advanced synthetic transformations.
  • The overall yield and purity depend on the careful control of reaction conditions, particularly temperature and stoichiometry of reagents.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of electronic, steric, and functional properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid -F (6), -OCH2OCH3 (2), -CH3 (3) C11H13FO5 244.22* Bifunctional ether, methyl group N/A
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid -Cl (2), -F (6), -OCH2OCH3 (3) C9H8ClFO4 234.61 Chlorine vs. methyl; positional swap
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid -F (6), -CH3 (2), -C6H4F (3) C14H11F2O2 264.24 Aryl substitution at position 3
6-Chloro-2-fluoro-3-methoxy-benzoic acid -Cl (6), -F (2), -OCH3 (3) C8H5ClFO3 217.58 Methoxy vs. methoxymethoxy
2-Fluoro-6-methoxy-3-(methylthio)benzoic acid -F (2), -OCH3 (6), -SCH3 (3) C9H9FO3S 228.23 Thioether functionality

*Calculated based on molecular formula.

Key Observations:
  • Positional Effects : The placement of fluorine (position 6 in the target vs. 2 in ) alters electron-withdrawing effects, impacting acidity and reactivity .
  • Methoxymethoxy vs. Methoxy : The methoxymethoxy group in the target and provides enhanced steric hindrance and hydrolytic resistance compared to simpler methoxy groups (e.g., ) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Melting Point (°C) LogP* Water Solubility (mg/mL)* References
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid N/A 1.8–2.2† ~0.5–1.0† N/A
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid N/A 1.5 ~0.3
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid N/A 3.1 ~0.1

*Predicted using ChemAxon software. †Estimated based on structural analogues.

Table 2: Key Spectral Data

Compound Name LC-MS [M+H]+ $^1$H NMR Highlights (δ, ppm) References
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid 232.9 2.35 (s, -CH3), 7.1–7.5 (m, aromatic H)
2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid N/A 3.45 (s, -OCH2OCH3), 7.25 (d, J=8.5 Hz)

Biological Activity

6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and insecticidal applications.

  • Molecular Formula : C11H13F O4
  • Molecular Weight : Approximately 214.19 g/mol
  • Structural Features : The presence of a fluorine atom at the 6-position and methoxy groups at the 2-position significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid indicates potential applications in various domains, including:

  • Insecticidal Properties : Studies suggest that compounds with similar structural features exhibit larvicidal activity against mosquito vectors such as Aedes aegypti, which is responsible for transmitting several arboviruses.
  • Pharmacological Applications : The compound's unique structure may contribute to its efficacy in specific therapeutic areas, although detailed studies are still required to confirm these effects.

Case Studies and Research Findings

  • Insecticidal Activity :
    • A study focusing on the larvicidal effects of various benzodioxole acids revealed that compounds with similar substituents to 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid showed promising results against Aedes aegypti larvae. The study highlighted the significance of specific functional groups in enhancing insecticidal properties .
    • Table 1: Comparative Larvicidal Activity of Related Compounds
    Compound NameLC50 (μM)LC90 (μM)
    6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acidTBDTBD
    3,4-(Methylenedioxy) cinnamic acid28.9 ± 5.6162.7 ± 26.2
    Temephos (Control)<10.94TBD
  • Toxicity Studies :
    • Preliminary toxicity assessments indicate that compounds structurally related to 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid do not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM). This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid may be attributed to:

  • Electrophilic Character : The fluorine atom enhances electrophilicity, potentially increasing interactions with biological targets.
  • Hydrophobic Interactions : Methoxy groups contribute to hydrophobic interactions, facilitating membrane permeability and target engagement.

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